![molecular formula C12H27Cl2N3 B1424705 Dihydrochlorure de 1-méthyl-4-[2-(3-pipéridinyl)éthyl]pipérazine CAS No. 1220020-71-2](/img/structure/B1424705.png)
Dihydrochlorure de 1-méthyl-4-[2-(3-pipéridinyl)éthyl]pipérazine
Vue d'ensemble
Description
1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C12H27Cl2N3 . It’s part of a class of organic compounds known as piperazines . Piperazine derivatives are known for their wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their biological and pharmaceutical significance . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride, such as melting point, boiling point, and density, are not specified in the sources .Applications De Recherche Scientifique
Catalyseur dans les réactions de condensation
En raison de ses propriétés chimiques, il agit comme un excellent catalyseur pour de nombreuses réactions de condensation. Ces réactions sont fondamentales en synthèse organique, conduisant à la production d'un large éventail de substances, notamment des polymères, des résines et d'autres composés organiques .
Inclusion dans les banques de composés chimiques
En tant que membre d'une collection de produits chimiques uniques, ce composé est inclus dans les banques de composés chimiques utilisées par les chercheurs pour le criblage à haut débit. Cela aide à la découverte de nouveaux médicaments en testant simultanément un large éventail d'interactions chimiques .
Études de formule moléculaire
La formule moléculaire du composé, C12H27Cl2N3, et ses propriétés de masse font l'objet d'études dans des domaines tels que la chimio-informatique. Les chercheurs analysent ces propriétés pour prédire le comportement du composé dans différents environnements chimiques .
Excellence du processus dans la production chimique
Le composé est également utilisé dans le contexte de l'excellence du processus dans la production chimique. Les entreprises qui fournissent ce produit chimique garantissent le choix du produit, la qualité et le respect de normes de production rigoureuses .
Applications en chimie de paillasse
En chimie de paillasse, ce composé est souvent demandé pour sa pureté et sa constance, qui sont essentielles pour la reproductibilité expérimentale. C'est un produit recherché pour les expériences de laboratoire qui nécessitent des réactions chimiques précises.
Mécanisme D'action
Target of Action
Piperazine derivatives are known to interact with various protein targets, including transcription factors , which play essential roles in various cellular processes and pathogenesis of diseases.
Mode of Action
It is known that piperazine derivatives can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity , suggesting they may interact with multiple pathways
Result of Action
Given the known interactions of piperazine derivatives with protein targets , it is likely that this compound would have significant effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their activity. These interactions can lead to changes in the levels of neurotransmitters and other signaling molecules, thereby affecting various biochemical pathways .
Cellular Effects
The effects of 1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of G-protein coupled receptors, leading to alterations in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride involves binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it may inhibit monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and air can lead to its degradation, which may affect its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing cognitive function or reducing anxiety-like behavior. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into metabolites. These metabolites can further interact with other biochemical pathways, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it may undergo further metabolism and excretion .
Subcellular Localization
The subcellular localization of 1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it may interact with enzymes and other biomolecules. These interactions can affect the compound’s activity and function, contributing to its overall biochemical effects .
Propriétés
IUPAC Name |
1-methyl-4-(2-piperidin-3-ylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3.2ClH/c1-14-7-9-15(10-8-14)6-4-12-3-2-5-13-11-12;;/h12-13H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAPVRYXJTWYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424627.png)

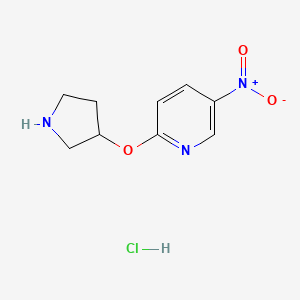
![4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424631.png)
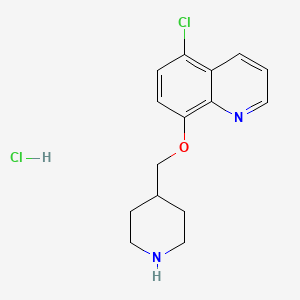

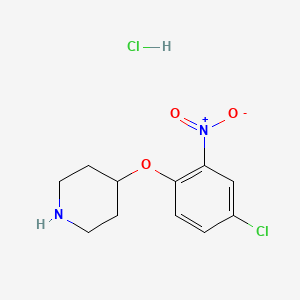

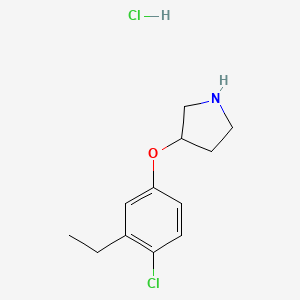
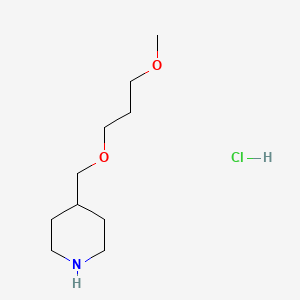
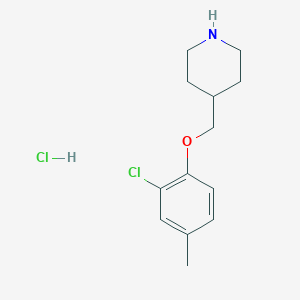
![4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424645.png)
